2'-Désoxyadénosine 3'-monophosphate, sel de sodium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

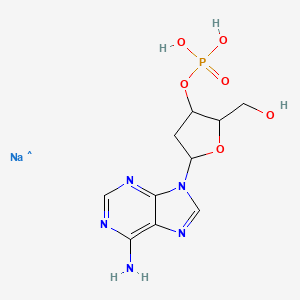

2’-Deoxyadenosine 3’-monophosphate sodium salt is a nucleotide analog that plays a crucial role in various biochemical and molecular biology applications. It is a derivative of deoxyadenosine monophosphate, where the hydroxyl group at the 3’ position is replaced by a phosphate group, and it is further stabilized as a sodium salt. This compound is essential in the study of DNA synthesis and repair mechanisms, as well as in the development of therapeutic agents.

Applications De Recherche Scientifique

Enzymatic Studies

2'-Deoxyadenosine 3'-monophosphate sodium salt is frequently employed in enzymatic assays to study nucleic acid metabolism. It serves as a substrate for various kinases and phosphatases, aiding in the understanding of enzyme kinetics and mechanisms.

Case Study : A study demonstrated the use of this compound to investigate the hydrolysis of dinucleoside monophosphates by micrococcal nuclease, revealing insights into nucleotide release under different conditions .

Therapeutic Developments

This compound has been investigated for its potential therapeutic applications, particularly in cancer treatment. Its role as a nucleotide analog allows it to interfere with DNA synthesis and repair mechanisms.

Case Study : Research indicated that 2'-deoxyadenosine 3'-monophosphate sodium salt could enhance the efficacy of certain chemotherapeutic agents by modulating DNA damage response pathways .

Biochemical Tools

In molecular biology, 2'-deoxyadenosine 3'-monophosphate sodium salt is utilized as a building block for oligonucleotide synthesis. Its incorporation into DNA strands can be instrumental in designing specific probes and primers for PCR (Polymerase Chain Reaction) and other nucleic acid amplification techniques.

Data Table: Comparison of Nucleotide Analog Applications

| Application Area | Compound Used | Purpose |

|---|---|---|

| Enzymatic Studies | 2'-Deoxyadenosine 3'-monophosphate | Substrate for kinases/phosphatases |

| Cancer Therapeutics | 2'-Deoxyadenosine 3'-monophosphate | Interference with DNA synthesis |

| Oligonucleotide Synthesis | Various nucleotides | Building blocks for PCR and amplification |

Mécanisme D'action

Target of Action

It’s known that nucleotides like this compound often interact with various enzymes and proteins involved in dna synthesis and cellular signaling .

Mode of Action

As a nucleotide, it may interact with its targets, leading to changes in their activity or function .

Biochemical Pathways

Nucleotides like this compound are integral to many biochemical pathways, including dna synthesis and cellular signaling .

Pharmacokinetics

As a nucleotide, it’s likely to be absorbed and distributed in the body where it’s needed, metabolized by various enzymes, and excreted through normal physiological processes .

Result of Action

As a nucleotide, it likely plays a role in various cellular processes, including dna synthesis and cellular signaling .

Action Environment

Factors such as temperature, ph, and the presence of other molecules could potentially affect its action .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxyadenosine 3’-monophosphate sodium salt typically involves the phosphorylation of 2’-deoxyadenosine. One common method includes the use of phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a suitable base like pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorylated intermediate. The product is then purified through ion-exchange chromatography to obtain the sodium salt form.

Industrial Production Methods

Industrial production of 2’-Deoxyadenosine 3’-monophosphate sodium salt involves large-scale chemical synthesis using automated reactors. The process includes the controlled addition of phosphorylating agents and bases, followed by purification steps such as crystallization and chromatography. The final product is obtained as a high-purity sodium salt, suitable for various research and industrial applications.

Analyse Des Réactions Chimiques

Types of Reactions

2’-Deoxyadenosine 3’-monophosphate sodium salt undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form 2’-deoxyadenosine 3’-phosphate.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiol compounds.

Major Products Formed

Oxidation: 2’-Deoxyadenosine 3’-phosphate.

Reduction: Reduced forms of the nucleotide.

Substitution: Various substituted nucleotides depending on the reagent used.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2’-Deoxyadenosine 5’-monophosphate

- 2’-Deoxyadenosine 3’:5’-cyclic monophosphate sodium salt

- Adenosine 3’-monophosphate

Uniqueness

2’-Deoxyadenosine 3’-monophosphate sodium salt is unique due to its specific structure, which allows it to act as a chain terminator in DNA synthesis. This property distinguishes it from other similar compounds, making it particularly valuable in molecular biology and therapeutic research.

Activité Biologique

2'-Deoxyadenosine 3'-monophosphate sodium salt (dAMP-Na) is a nucleotide that plays a crucial role in various biological processes, including cellular signaling, metabolism, and nucleic acid synthesis. Its biological activity is linked to its structural properties and interactions with specific receptors and enzymes. This article reviews the biological activity of dAMP-Na, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure:

- Formula: C10H13N5O4P

- Molecular Weight: 307.21 g/mol

- CAS Number: 102832-10-0

The sodium salt form enhances its solubility in aqueous solutions, facilitating its use in biological assays and therapeutic applications.

1. Role in Cellular Signaling

dAMP-Na is involved in cellular signaling through its interaction with purinergic receptors, particularly the P2Y receptor family. These G protein-coupled receptors (GPCRs) mediate various physiological responses, including platelet aggregation and neuronal signaling.

- P2Y1 Receptor Activation: dAMP-Na acts as an agonist for the P2Y1 receptor, which is implicated in prothrombotic responses and platelet activation. Studies have shown that antagonists of this receptor can inhibit ADP-induced platelet aggregation, suggesting a potential therapeutic role for dAMP-Na in managing thrombotic disorders .

2. Anticancer Activity

Research indicates that dAMP-Na exhibits cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis in human cancer cells by activating specific signaling pathways.

- Case Study: In vitro studies demonstrated that dAMP-Na reduced cell viability in human breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating significant cytotoxicity at micromolar concentrations . The mechanism involves the activation of caspase pathways leading to programmed cell death.

3. Antiviral Properties

dAMP-Na has also been investigated for its antiviral activity. It has shown efficacy against certain viral infections by inhibiting viral replication.

- Mechanism of Action: The compound may interfere with viral RNA synthesis or function as a nucleotide analog, disrupting the replication process of viruses such as HIV and herpes simplex virus (HSV) .

Table 1: Summary of Biological Activities of dAMP-Na

The biological activities of dAMP-Na are mediated through several mechanisms:

- Receptor Binding: Binding to P2Y receptors initiates intracellular signaling cascades that affect cellular functions such as proliferation and apoptosis.

- Enzymatic Interactions: dAMP-Na can be phosphorylated by kinases to form higher-energy nucleotides, which are crucial for DNA and RNA synthesis.

- Caspase Activation: The induction of apoptosis involves the activation of caspases, which are essential for the apoptotic process.

Propriétés

InChI |

InChI=1S/C10H14N5O6P.Na/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(6(2-16)20-7)21-22(17,18)19;/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,19); |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCFZLWFDWSTCGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)OP(=O)(O)O.[Na] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5NaO6P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.